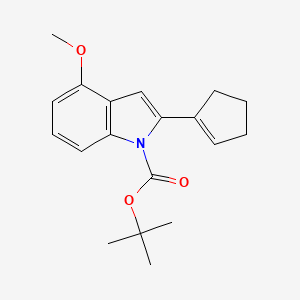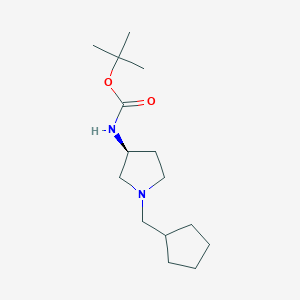
(S)-tert-Butyl 1-(cyclopentylmethyl)pyrrolidin-3-ylcarbamate
Vue d'ensemble
Description
The compound is a carbamate derivative, which is an organic compound derived from carbamic acid (NH2COOH). A carbamate group, carbamate ester (e.g., ethyl carbamate), and carbamic acids are functional groups that are inter-related structurally and often are interconverted chemically .
Molecular Structure Analysis
The molecular structure of a carbamate involves a carbonyl group (C=O) and an amine group (NH2) linked to the same carbon atom . The exact structure of your compound would depend on the specific locations of the tert-butyl, cyclopentylmethyl, and pyrrolidin-3-yl groups.Chemical Reactions Analysis
Carbamates are involved in a variety of chemical reactions. They can undergo hydrolysis to produce amines and carbon dioxide . They can also participate in reactions with other carbonyl-containing compounds .Physical And Chemical Properties Analysis
The physical and chemical properties of a specific carbamate would depend on its exact structure. In general, carbamates can exhibit a wide range of properties. Some are volatile liquids while others are stable solids. They can vary in their solubility in water and organic solvents .Applications De Recherche Scientifique
Synthesis and Chemical Properties
Synthesis Processes : (S)-tert-Butyl 1-(cyclopentylmethyl)pyrrolidin-3-ylcarbamate has been synthesized through various processes. An efficient process involves a seven-step synthesis starting from itaconic acid ester, characterized by simplicity, cost-efficiency, and environmental friendliness (Geng Min, 2010). Another study details a practical and scalable synthesis method for a related compound, showcasing the versatility in synthesizing such compounds for various applications (Wenjie Li et al., 2012).
Chemical Structure Analysis : Investigations into the molecular structure of similar compounds have been conducted. For example, studies have characterized the structure of tert-butyl (2S)-2-(prop-2-yn-1-ylcarbamoyl)pyrrolidine-1-carboxylate, which shares structural similarities, revealing insights into the orientation of carbamate and amide groups in the molecule (P. Baillargeon et al., 2014).
Pharmaceutical Applications
Drug Intermediate Synthesis : The compound has been utilized as an intermediate in the manufacture of lymphocyte function-associated antigen 1 inhibitors, showcasing its importance in the pharmaceutical industry (Wenjie Li et al., 2012). Additionally, its analogues have shown potential as novel bacterial deformylase inhibitor-based antibacterial agents, indicating its utility in developing new antibiotics (R. Jain et al., 2003).
Therapeutic Potential : Derivatives of (S)-tert-Butyl 1-(cyclopentylmethyl)pyrrolidin-3-ylcarbamate have been evaluated for anti-inflammatory and analgesic properties. Some compounds exhibited anti-inflammatory activities comparable to existing drugs, with reduced side effects (H. Ikuta et al., 1987).
Analytical and Synthetic Applications
Chiral Ligands and Peptide Nucleic Acids : Optically active forms of related compounds have been synthesized and considered for use as scaffolds for chiral ligands and modified backbone units for peptide nucleic acids (PNAs), highlighting their significance in analytical and synthetic chemistry (Qun Xu & D. Appella, 2006).
Suzuki–Miyaura Cross-Coupling : The compound has been involved in Suzuki–Miyaura cross-coupling reactions, demonstrating its application in creating novel chemical structures, such as 3-hetaryl-1H-pyrroles, for further chemical exploration (E. Matyugina et al., 2020).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
tert-butyl N-[(3S)-1-(cyclopentylmethyl)pyrrolidin-3-yl]carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H28N2O2/c1-15(2,3)19-14(18)16-13-8-9-17(11-13)10-12-6-4-5-7-12/h12-13H,4-11H2,1-3H3,(H,16,18)/t13-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHMMRXINDHKRMU-ZDUSSCGKSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCN(C1)CC2CCCC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H]1CCN(C1)CC2CCCC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H28N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001126099 | |
| Record name | Carbamic acid, N-[(3S)-1-(cyclopentylmethyl)-3-pyrrolidinyl]-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001126099 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.39 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1286208-59-0 | |
| Record name | Carbamic acid, N-[(3S)-1-(cyclopentylmethyl)-3-pyrrolidinyl]-, 1,1-dimethylethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1286208-59-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Carbamic acid, N-[(3S)-1-(cyclopentylmethyl)-3-pyrrolidinyl]-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001126099 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




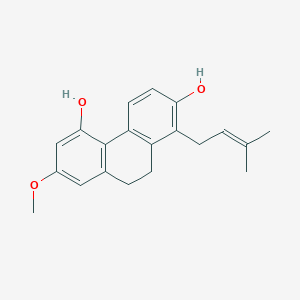
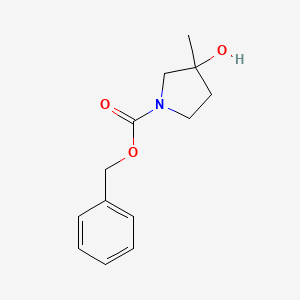

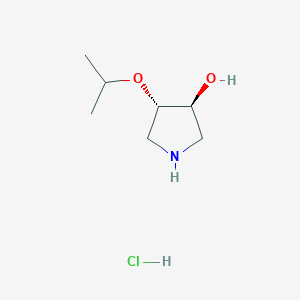
![(1,4,5,6,7,8-Hexahydrocyclohepta[c]pyrazol-3-ylmethyl)amine dihydrochloride](/img/structure/B3027279.png)

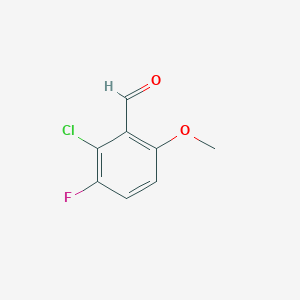
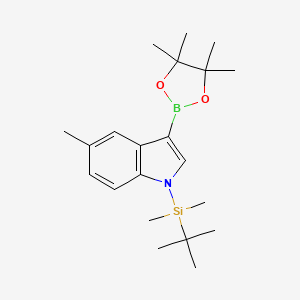
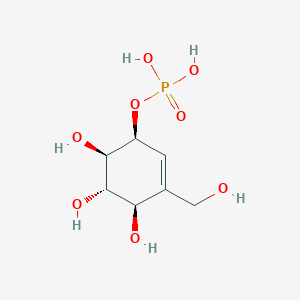
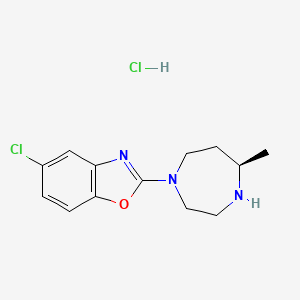

![2,4-Diphenyl-6-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1,3,5-triazine](/img/structure/B3027290.png)
